molecular formula C11H16N2 B14782451 3-(2-Methylpyrrolidin-1-yl)aniline

3-(2-Methylpyrrolidin-1-yl)aniline

Cat. No.: B14782451
M. Wt: 176.26 g/mol
InChI Key: MHHWDYSEKKAECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyrrolidin-1-yl)aniline is an organic compound with the molecular formula C11H16N2 It features a pyrrolidine ring attached to an aniline moiety, making it a significant compound in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrrolidin-1-yl)aniline typically involves the reaction of 2-methylpyrrolidine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 2-methylpyrrolidine is reacted with aniline in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple heterocyclic amine with a five-membered ring.

    Aniline: An aromatic amine with a benzene ring attached to an amino group.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness

3-(2-Methylpyrrolidin-1-yl)aniline is unique due to its combined structure of a pyrrolidine ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-(2-methylpyrrolidin-1-yl)aniline

InChI

InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3

InChI Key

MHHWDYSEKKAECW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.